molecular formula C31H22NP B130075 (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane CAS No. 149341-34-4

(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane

Cat. No.: B130075
CAS No.: 149341-34-4
M. Wt: 439.5 g/mol
InChI Key: YMJAIEYASUCCMJ-UHFFFAOYSA-N
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Description

(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane is a useful research compound. Its molecular formula is C31H22NP and its molecular weight is 439.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Catalytic Applications

Cationic rhodium complexes of similar phosphine ligands have been utilized in the enantioselective hydroboration of olefins, demonstrating high yields, regioselectivities, and enantiomer excesses of up to 97%. This indicates the potential of (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane in asymmetric catalysis, particularly in hydroboration reactions which are crucial for the synthesis of chiral alcohols and amines (McCarthy, Hooper, & Guiry, 2000).

Synthesis of Isoquinoline Derivatives

Isoquinoline derivatives have been synthesized through reactions involving similar phosphorus ylides, indicating the role of such ligands in facilitating the formation of isoquinolines. These derivatives are of interest due to their potential biological activities and applications in medicinal chemistry (Abdou, Fahmy, & Kamel, 2002).

Electroluminescent Materials

Phosphine ligands have found applications in the development of electroluminescent materials, particularly in the synthesis of iridium(III) complexes that exhibit luminescence. Such materials are valuable for organic light-emitting diode (OLED) technologies, suggesting the potential of this compound in this field (Lin et al., 2011).

Recyclable Catalytic Processes

Optically pure rhodium(I) complexes incorporating similar phosphine ligands have been immobilized onto smectite clays for use in the hydroboration of vinylarenes. This process demonstrated not only high activities and enantiomeric excess but also allowed for simple separation and efficient recycling, highlighting the environmental benefits and sustainability of using such catalysts in synthetic chemistry (Segarra, Guerrero, Claver, & Fernández, 2003).

Future Directions

The compound is amongst the most promising materials for use in electron transport layer (ETL) materials, including in perovskite solar cells . This suggests potential future directions in the field of renewable energy.

Properties

IUPAC Name

(1-isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H22NP/c1-3-13-25(14-4-1)33(26-15-5-2-6-16-26)29-20-19-23-11-7-9-17-27(23)30(29)31-28-18-10-8-12-24(28)21-22-32-31/h1-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJAIEYASUCCMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=NC=CC6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H22NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601318345
Record name (R)-QUINAP
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149341-34-4, 149245-03-4, 149341-33-3
Record name (R)-QUINAP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149341-34-4
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Record name (R)-QUINAP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(+)-1-(2-Diphenylphosphino-1-naphthyl)isoquinoline
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Record name 149245-03-4
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 149341-33-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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